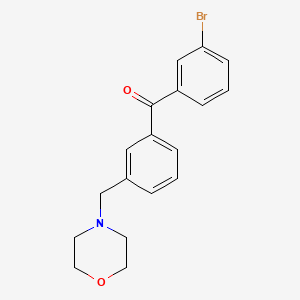

3-Bromo-3'-morpholinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Bromo-3'-morpholinomethyl benzophenone" appears to be a brominated benzophenone derivative with a morpholine moiety. Benzophenone derivatives are known for their diverse applications, including their use in organic synthesis, pharmaceuticals, and materials science. The presence of a bromine atom and a morpholine group suggests potential reactivity and biological activity, which could be exploited in various chemical and biological contexts.

Synthesis Analysis

The synthesis of brominated benzophenone derivatives can be achieved through various synthetic routes. For instance, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Although this does not directly pertain to the synthesis of "3-Bromo-3'-morpholinomethyl benzophenone," it provides insight into the type of reactions brominated benzophenones can undergo. Additionally, the synthesis of novel morpholine conjugated benzophenone analogues has been reported, which involves a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones . This suggests that similar methodologies could potentially be applied to synthesize the compound .

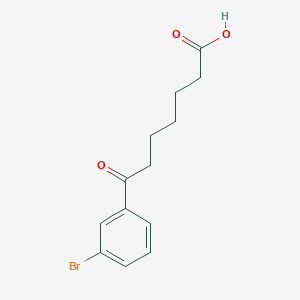

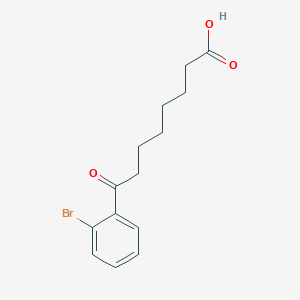

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques provide detailed information about the molecular framework and substituent effects, which are crucial for understanding the chemical behavior of such compounds.

Chemical Reactions Analysis

Brominated benzophenones can participate in a variety of chemical reactions. The addition reaction of the carbonyl group of 3-bromo benzophenone with propionitrile carbanion under irradiation has been reported, leading to the formation of a new compound . This demonstrates the reactivity of the carbonyl group in brominated benzophenones and their potential to undergo nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones can be influenced by their substituents. For instance, the antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were evaluated, indicating that the bromine and morpholine substituents can impart significant biological activity . Furthermore, the fluorescence properties of brominated benzophenones have been studied, with findings suggesting that such compounds can exhibit aggregation-induced emission (AIE) characteristics . This property is particularly interesting for applications in materials science and optoelectronics.

Safety and Hazards

The safety and hazards of “3-Bromo-3’-morpholinomethyl benzophenone” are not explicitly detailed in the search results. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and proper ventilation . For detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS).

特性

IUPAC Name |

(3-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDGPKVVWQUHPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643080 |

Source

|

| Record name | (3-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-morpholinomethyl benzophenone | |

CAS RN |

898765-35-0 |

Source

|

| Record name | (3-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid](/img/structure/B1293227.png)